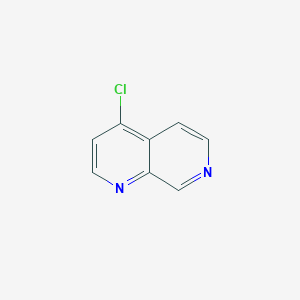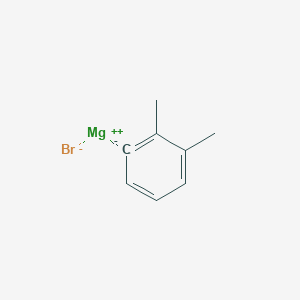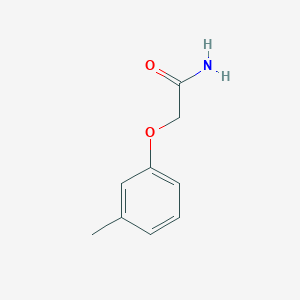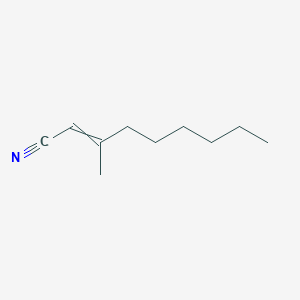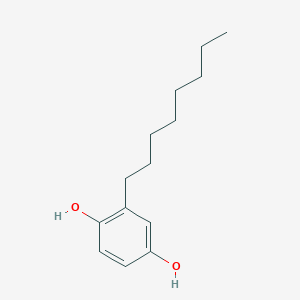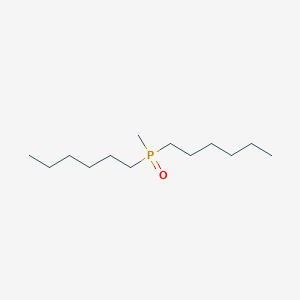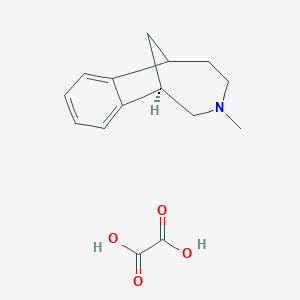
3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as WIN 35428 or CFT, and it belongs to a class of compounds called phenyltropanes. Phenyltropanes are a group of compounds that have been studied for their potential as dopamine reuptake inhibitors, which means they may have applications in the treatment of conditions such as addiction and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
The mechanism of action of 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium involves its ability to inhibit the reuptake of dopamine. This means that the compound blocks the transporters that normally remove dopamine from the synaptic cleft, allowing dopamine to remain in the synapse for a longer period of time. This leads to an increase in dopamine levels and may have effects on reward, motivation, and pleasure.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium has effects on dopamine levels in the brain. In animal studies, the compound has been shown to increase dopamine levels in the striatum, a brain region that plays a role in reward and motivation. The compound has also been shown to increase locomotor activity in animals, which may be related to its effects on dopamine levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium is its potential as a dopamine reuptake inhibitor. This may make the compound useful for studying the role of dopamine in the brain and for developing treatments for conditions such as addiction and ADHD. However, there are also limitations to using this compound in lab experiments. For example, the compound has been shown to have some neurotoxic effects in animals, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium. One area of research could focus on the compound's potential as a treatment for addiction and other conditions related to dopamine dysfunction. Another area of research could focus on developing new compounds based on 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium that have improved therapeutic potential and fewer side effects. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its effects on dopamine signaling in the brain.
Synthesemethoden
The synthesis of 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium involves several steps, including the reaction of tropinone with methylamine and formaldehyde to form the intermediate compound 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol. This compound is then reacted with hydrogen chloride to form the final product, 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium has been studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a dopamine reuptake inhibitor. Dopamine is a neurotransmitter that plays a role in reward, motivation, and pleasure. Drugs that increase dopamine levels in the brain, such as cocaine and amphetamines, can be addictive. By inhibiting the reuptake of dopamine, 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium may have potential applications in the treatment of addiction and other conditions.
Eigenschaften
CAS-Nummer |
136377-41-8 |
|---|---|
Produktname |
3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium |
Molekularformel |
C15H19NO4 |
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
(8R)-10-methyl-10-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;oxalic acid |
InChI |
InChI=1S/C13H17N.C2H2O4/c1-14-7-6-10-8-11(9-14)13-5-3-2-4-12(10)13;3-1(4)2(5)6/h2-5,10-11H,6-9H2,1H3;(H,3,4)(H,5,6)/t10?,11-;/m0./s1 |
InChI-Schlüssel |
VOIHYGPFXIEUCI-GQNCZFCYSA-N |
Isomerische SMILES |
CN1CCC2C[C@@H](C1)C3=CC=CC=C23.C(=O)(C(=O)O)O |
SMILES |
CN1CCC2CC(C1)C3=CC=CC=C23.C(=O)(C(=O)O)O |
Kanonische SMILES |
CN1CCC2CC(C1)C3=CC=CC=C23.C(=O)(C(=O)O)O |
Synonyme |
3-methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium 3-MHMB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



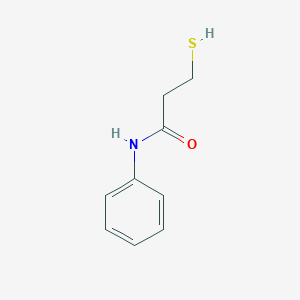
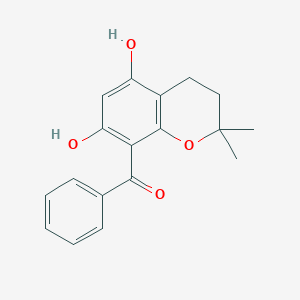

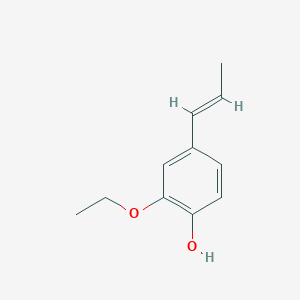


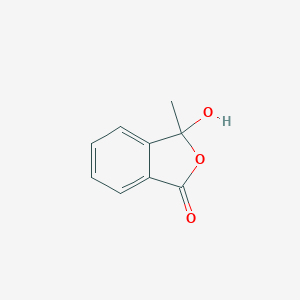
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
